molecular formula C23H26N2O8 B11606799 Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11606799
M. Wt: 458.5 g/mol
InChI Key: KXVPNYGLIFWDJO-UHFFFAOYSA-N
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Description

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the spiro compound through cyclization reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:

    Raw Material Preparation: Sourcing and purifying the starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(2-ethoxy-2-oxoethyl)amino]methylene malonate
  • Ethyl 2-amino-6-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Diethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro[indole-pyran] structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H26N2O8/c1-5-30-16(26)12-15-17(20(27)31-6-2)23(18(19(24)33-15)21(28)32-7-3)13-10-8-9-11-14(13)25(4)22(23)29/h8-11H,5-7,12,24H2,1-4H3

InChI Key

KXVPNYGLIFWDJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)C)C(=C(O1)N)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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